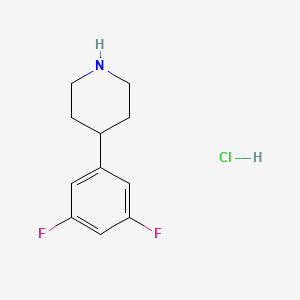

4-(3,5-Difluorophenyl)Piperidine Hydrochloride

CAS No.: 1004618-89-6

Cat. No.: VC2799548

Molecular Formula: C11H14ClF2N

Molecular Weight: 233.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004618-89-6 |

|---|---|

| Molecular Formula | C11H14ClF2N |

| Molecular Weight | 233.68 g/mol |

| IUPAC Name | 4-(3,5-difluorophenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H |

| Standard InChI Key | PHJMPFBDUAVODB-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC(=CC(=C2)F)F.Cl |

| Canonical SMILES | C1CNCCC1C2=CC(=CC(=C2)F)F.Cl |

Introduction

Chemical Properties and Structural Characteristics

4-(3,5-Difluorophenyl)Piperidine Hydrochloride features a piperidine ring with a 3,5-difluorophenyl substituent at the 4-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.

Based on structurally similar compounds, we can infer several key properties:

Physical and Chemical Properties

The compound likely possesses properties similar to its structural analog 4-(3,4-Difluorophenyl)piperidine hydrochloride, which has a molecular weight of 233.69 g/mol and chemical formula C₁₁H₁₄ClF₂N. The 3,5-difluoro isomer would share the same molecular formula and weight, differing only in the position of one fluorine atom.

A comparison with (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride reveals additional insights:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClF₂N |

| Molecular Weight | 233.68 g/mol |

| Appearance | Likely a crystalline solid |

| Storage Conditions | Ambient temperature recommended |

The presence of the two fluorine atoms at the meta positions (3,5) on the phenyl ring imparts specific electronic and steric properties that distinguish it from other fluorinated piperidine derivatives .

Structural Features

The key structural features include:

-

A six-membered piperidine heterocyclic ring containing one nitrogen atom

-

A 3,5-difluorophenyl substituent at the 4-position of the piperidine ring

-

The hydrochloride salt formation at the basic nitrogen of the piperidine

These structural elements contribute to the compound's potential biological activities and pharmacokinetic properties. The meta-positioned fluorine atoms (3,5-difluoro) create a unique electronic distribution compared to other substitution patterns like the 3,4-difluorophenyl analog.

Synthesis Methods

Multi-Step Synthesis Pathway

A potential synthetic route could involve:

-

Starting with appropriately substituted 3,5-difluorophenylacetonitrile

-

Alkylation with a suitable halide such as 1-bromo-3-chloropropane

-

Reduction of the nitrile group using sodium borohydride with cobalt chloride

-

Cyclization to form the piperidine ring

-

Conversion to the hydrochloride salt

This approach would be analogous to the synthesis method described for (S)-3-(4-chlorophenyl)-piperidine, which employs a four-step process including alkylation, reduction, cyclization, and salt formation .

Chemical Resolution

If enantiomerically pure forms are desired, chemical resolution methods similar to those used for related compounds might be applicable:

"The (RS)-3-(4-chlorophenyl)-piperidine is subjected to chemical resolution with chiral acid to obtain (S)-3-(4-chlorophenyl)-piperidine."

This process typically employs chiral acids such as D-camphorsulfonic acid or D-tartaric acid to separate enantiomers. The resolution process could be adapted for 4-(3,5-Difluorophenyl)Piperidine by using similar principles but would require experimental validation .

Biological Activity and Pharmacological Properties

Dopaminergic Activity

Fluorinated piperidine derivatives frequently interact with dopamine receptors. Research on related 4,4-difluoropiperidine compounds has shown promising activity as dopamine D4 receptor antagonists:

"We report the discovery and characterization of a novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists. Structure-activity relationship studies led to the identification of compound 14a, which displays exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes."

The substitution pattern of fluorine atoms on the phenyl ring significantly impacts binding affinity and selectivity. The 3,5-difluoro pattern in our target compound may confer unique binding properties compared to other fluorinated analogs.

Structure-Activity Relationships

Research on fluorinated piperidine derivatives has revealed important structure-activity correlations:

This suggests that the position and number of fluorine atoms on the phenyl ring critically influence receptor binding and biological activity. The 3,5-difluoro substitution pattern in our target compound would likely provide distinct binding characteristics compared to 3,4-difluoro or 4-fluoro analogs .

Pharmacokinetic Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

Based on studies of similar fluorinated piperidine compounds, several pharmacokinetic properties can be predicted:

Lipophilicity and Blood-Brain Barrier Penetration

Fluorinated piperidines typically possess:

"...high lipophilicity (1, cLogP = 5.37) and had low CNS MPO scores (1, 3.0) – the poor CNS MPO score was driven by the high cLogP, high cLogD and low tPSA values."

The 3,5-difluoro substitution pattern would likely influence the compound's lipophilicity, potentially affecting its ability to cross the blood-brain barrier. This property is particularly relevant for compounds targeting central nervous system receptors.

Metabolic Stability

Studies on related compounds indicate potential metabolic challenges:

This suggests that 4-(3,5-Difluorophenyl)Piperidine Hydrochloride might face similar metabolic challenges, though the specific 3,5-difluoro substitution pattern could alter its metabolic profile.

| Predicted Property | Expected Value |

|---|---|

| Plasma Protein Binding | Potentially High |

| Microsomal Stability | Potentially Limited |

| Blood-Brain Barrier Penetration | Moderate to High |

Research Challenges and Future Directions

Optimization of Pharmacokinetic Properties

A significant challenge in developing 4-(3,5-Difluorophenyl)Piperidine Hydrochloride and related compounds as therapeutic agents involves optimizing their pharmacokinetic properties:

"...they suffered from poor in vitro PK properties, namely high intrinsic clearance in liver microsome and high plasma protein binding."

Future research directions might include:

-

Structural modifications to improve metabolic stability

-

Development of prodrug approaches to enhance bioavailability

-

Investigation of alternative salt forms to optimize solubility profiles

-

Exploration of extended-release formulations to overcome short half-lives

Receptor Selectivity Profiling

Comprehensive receptor binding studies would be essential to fully characterize the selectivity profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride:

"...exceptional selectivity profile of these compounds makes them valuable tool compounds for investigating D4 receptor signaling in cellular models."

Understanding the precise interaction with dopamine receptor subtypes and potential off-target effects would be crucial for developing this compound as either a research tool or therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume